Diethyl 5-oxoazepane-1,4-dicarboxylate

Overview

Description

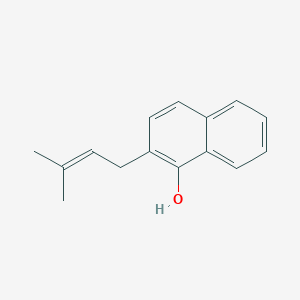

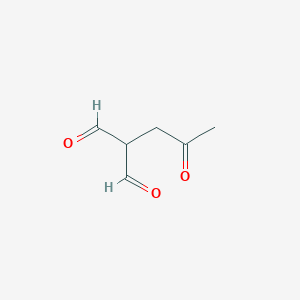

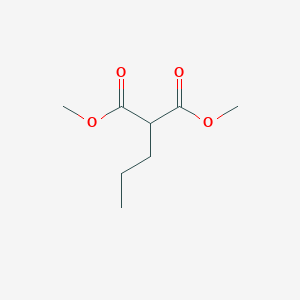

Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as DOADC, is a chemical compound that has been extensively used in scientific research. DOADC is a cyclic amino acid derivative that contains a carboxylate group and two ester groups. It has a molecular weight of 249.28 g/mol and a melting point of 96-99°C. DOADC has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity.

Mechanism Of Action

The mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood. However, it has been suggested that Diethyl 5-oxoazepane-1,4-dicarboxylate can act as a prodrug that is converted into active metabolites in vivo. The active metabolites of Diethyl 5-oxoazepane-1,4-dicarboxylate have been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 and glycogen phosphorylase. These enzymes play important roles in various physiological processes, such as glucose homeostasis and glycogen metabolism.

Biochemical and Physiological Effects

Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce the viral load in infected cells, and inhibit the growth of bacteria. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been shown to improve glucose homeostasis and increase insulin sensitivity in animal models of diabetes. Additionally, Diethyl 5-oxoazepane-1,4-dicarboxylate has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Diethyl 5-oxoazepane-1,4-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diethyl 5-oxoazepane-1,4-dicarboxylate is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, Diethyl 5-oxoazepane-1,4-dicarboxylate has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate is not fully understood, which limits its potential applications in certain areas of research.

Future Directions

Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in various areas of research, and several future directions can be explored. One potential direction is the synthesis of Diethyl 5-oxoazepane-1,4-dicarboxylate derivatives with improved pharmacological properties. These derivatives can be used to develop new drugs with enhanced efficacy and reduced side effects. Another potential direction is the development of new synthetic methods for Diethyl 5-oxoazepane-1,4-dicarboxylate that are more efficient and cost-effective. These methods can increase the availability of Diethyl 5-oxoazepane-1,4-dicarboxylate for research purposes. Additionally, the mechanism of action of Diethyl 5-oxoazepane-1,4-dicarboxylate can be further investigated to gain a better understanding of its potential applications in various physiological processes.

Conclusion

In conclusion, Diethyl 5-oxoazepane-1,4-dicarboxylate is a cyclic amino acid derivative that has been extensively used in scientific research. It has been synthesized using various methods, and its synthesis has been optimized to obtain high yields and purity. Diethyl 5-oxoazepane-1,4-dicarboxylate has potential applications in medicinal chemistry, material science, and other areas of research. It has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Diethyl 5-oxoazepane-1,4-dicarboxylate has advantages and limitations for lab experiments, and several future directions can be explored to further investigate its potential applications.

Scientific Research Applications

Diethyl 5-oxoazepane-1,4-dicarboxylate has been extensively used in scientific research as a building block for the synthesis of various cyclic amino acid derivatives. It has been used to synthesize compounds that have potential applications in medicinal chemistry, such as anticancer agents, antiviral agents, and antibacterial agents. Diethyl 5-oxoazepane-1,4-dicarboxylate has also been used to synthesize compounds that have potential applications in material science, such as polymers and nanoparticles.

properties

CAS RN |

19786-58-4 |

|---|---|

Product Name |

Diethyl 5-oxoazepane-1,4-dicarboxylate |

Molecular Formula |

C12H19NO5 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

diethyl 5-oxoazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

LPGVWBIXNZSMNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC |

synonyms |

1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B176944.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)

![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)